2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol
CAS No.: 80191-91-9
Cat. No.: VC8296082
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80191-91-9 |
|---|---|
| Molecular Formula | C8H11NOS |
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | 2-(pyridin-2-ylmethylsulfanyl)ethanol |
| Standard InChI | InChI=1S/C8H11NOS/c10-5-6-11-7-8-3-1-2-4-9-8/h1-4,10H,5-7H2 |
| Standard InChI Key | JXIVUVCIBGRJQU-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CSCCO |
| Canonical SMILES | C1=CC=NC(=C1)CSCCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol is systematically named to reflect its structure: a pyridin-2-ylmethyl group attached via a sulfanyl () bridge to an ethanol backbone. The International Union of Pure and Applied Chemistry (IUPAC) name ensures unambiguous identification, distinguishing it from related compounds such as 2-(2-(pyridin-2-yl)disulfanyl)ethanol (CAS: 111625-28-6), which contains a disulfide bond instead of a thioether linkage . The molecular formula confirms the presence of one nitrogen atom from the pyridine ring, one sulfur atom from the thioether, and one oxygen atom from the hydroxyl group .
Stereochemical and Electronic Properties
The compound is achiral due to the absence of stereogenic centers, as confirmed by its listed stereo designation as "ACHIRAL" in related pyridine-thioether derivatives . The pyridine ring contributes aromaticity and basicity, with the nitrogen atom capable of participating in hydrogen bonding and coordination chemistry. The thioether group () enhances nucleophilicity, enabling reactions with electrophiles or oxidative formation of disulfide bonds . The hydroxyl group offers a site for further functionalization, such as esterification or etherification, broadening its utility in synthetic chemistry .
Synthesis and Reaction Pathways
Optimization and Yield Considerations
The yield of such a synthesis would depend on reaction conditions, including temperature, solvent choice, and stoichiometry. For instance, the synthesis of a pyridine-based triazole derivative achieved a 40% yield after refluxing for 4 hours . Optimizing the reaction time and catalyst use (e.g., triethylamine to scavenge HCl) could improve efficiency. Alternative routes might involve thiol-ene "click" chemistry or oxidative coupling, though these methods require further exploration for this specific compound.
Physical and Chemical Properties
Stability and Reactivity
The thioether linkage is generally stable under ambient conditions but susceptible to oxidation by agents like hydrogen peroxide, forming sulfoxides or sulfones. The hydroxyl group can undergo typical alcohol reactions, such as esterification with acyl chlorides or oxidation to a ketone .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s dual functionality (thioether and hydroxyl groups) makes it a valuable intermediate in drug discovery. For example, thioether-containing molecules are prevalent in kinase inhibitors and antiviral agents . The pyridine ring enhances binding affinity to biological targets through π-π interactions and hydrogen bonding .
Coordination Chemistry and Catalysis
Pyridine derivatives are widely used as ligands in coordination chemistry. The sulfur atom in 2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol could coordinate to transition metals, forming complexes with potential catalytic activity. A related study on bis{(Z)-[(E)-2-(pyridin-2-ylmethylidene)hydrazin-1-ylidene][(pyridin-2-yl)methylsulfanyl]methanethio} highlights the utility of sulfur-containing ligands in stabilizing metal centers .
Material Science
The compound’s ability to form disulfide linkages under oxidative conditions suggests applications in dynamic covalent chemistry, enabling self-healing polymers or responsive materials .
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